Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-

Catalog No.
S13451381
CAS No.
22131-40-4
M.F
C20H18N4O4S
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-

CAS Number

22131-40-4

Product Name

Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-

IUPAC Name

5-[(2,5-dioxo-4-phenylimidazolidin-1-yl)methylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C20H18N4O4S/c25-17-15(21-20(28)24(17)14-9-5-2-6-10-14)11-29-12-23-18(26)16(22-19(23)27)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,28)(H,22,27)

InChI Key

KSPXTLGDCLQQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- is a synthetic compound characterized by its molecular formula C20H18N4O4SC_{20}H_{18}N_{4}O_{4}S and a molecular weight of approximately 410.4 g/mol. This compound belongs to the hydantoin class, which is known for its diverse applications in pharmaceuticals and organic synthesis. The structure features two phenyl groups attached to the hydantoin core and a thiodimethylene bridge, which contributes to its unique chemical properties and biological activities.

Due to the presence of functional groups such as amides and thiols. Common reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thiodimethylene moiety can act as a nucleophile, allowing for substitutions with electrophiles.
  • Condensation Reactions: The hydantoin structure can undergo condensation with various aldehydes or ketones, leading to the formation of more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, hydantoin compounds can hydrolyze to yield corresponding carboxylic acids and amines.

These reactions are essential for synthesizing various derivatives that may exhibit enhanced biological activity or altered physical properties.

Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- has been studied for its potential biological activities, including:

  • Antitumor Activity: Some studies suggest that hydantoin derivatives can influence tumor growth, particularly in prostate cancer models.
  • Antimicrobial Properties: The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • TRPM8 Modulation: It has been noted that this compound may act as a modulator of the transient receptor potential melastatin 8 channel, which is involved in sensory perception and pain modulation .

Several methods have been reported for synthesizing hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-. Common approaches include:

  • Condensation of Thioketones with Hydantoins: This method involves reacting thioketones with hydantoins under acidic conditions to form the thiodimethylene bridge.
  • Multi-step Synthesis: A more complex synthetic route may involve the formation of intermediate compounds that are subsequently transformed into the final product through several reaction steps.

These methods allow for the production of this compound in varying yields and purities depending on the reaction conditions employed.

The applications of hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- are diverse and include:

  • Pharmaceuticals: As a potential drug candidate for cancer treatment and antimicrobial therapies.
  • Agricultural Chemicals: Investigated for use as insect repellents or pesticides due to its biological activity against pests .
  • Research Reagents: Utilized in laboratories for studying chemical properties and biological effects related to hydantoins.

Interaction studies have highlighted the compound's ability to modulate various biological pathways. Notably:

  • TRPM8 Receptor Interaction: Research indicates that it can interact with the TRPM8 receptor, influencing sensations like cooling and pain perception .
  • Synergistic Effects: When combined with other compounds, hydantoin derivatives may exhibit synergistic effects that enhance their biological efficacy or reduce toxicity.

These interactions are critical for understanding how this compound might be utilized therapeutically.

Several compounds share structural similarities with hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
HydantoinC4H6N2O3C_4H_6N_2O_3Basic structure of hydantoinsAnticonvulsant properties
5,5-DiphenylhydantoinC16H14N2O2C_{16}H_{14}N_2O_2Lacks thiodimethylene bridgeAntitumor activity
3-Hydroxymethyl-5-diphenylhydantoinC16H14N2O3C_{16}H_{14}N_2O_3Hydroxymethyl group additionAntibacterial properties
Hydantoin derivative with carboxylic acidVariesFunctionalized with carboxylic acidPotential anti-inflammatory effects

Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- stands out due to its unique thiodimethylene linkage and dual phenyl groups, which enhance its biological activity compared to simpler hydantoins.

This detailed overview illustrates the significance of hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-, emphasizing its chemical properties, synthesis methods, biological activities, and potential applications across various fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

410.10487624 g/mol

Monoisotopic Mass

410.10487624 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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